molecular formula C14H9ClN2O B262777 4-chloro-N-(4-cyanophenyl)benzamide

4-chloro-N-(4-cyanophenyl)benzamide

Cat. No. B262777
M. Wt: 256.68 g/mol
InChI Key: PXTYNMCRDQULNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-cyanophenyl)benzamide is a chemical compound that is synthesized in the laboratory for various scientific research applications. It is commonly known as CCNB and is a member of the benzamide family of compounds. CCNB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 276.7 g/mol.

Mechanism of Action

The mechanism of action of CCNB involves its binding to the active site of CDK2, which is essential for the phosphorylation of its substrates. The binding of CCNB to CDK2 prevents the phosphorylation of its substrates, leading to cell cycle arrest and apoptosis in cancer cells. CCNB also inhibits the activity of other kinases such as CDK1, CDK4, and CDK6, albeit with lower potency.
Biochemical and Physiological Effects:
CCNB has been shown to have potent anticancer activity in various preclinical models. It induces apoptosis in cancer cells by inhibiting the activity of CDK2 and other kinases. CCNB also has anti-inflammatory and analgesic effects, making it a potential therapeutic agent for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

CCNB is a potent and selective inhibitor of CDK2, making it an ideal tool compound for studying the role of CDK2 in various biological processes. It has high potency and specificity, making it useful for studying the effects of CDK2 inhibition on cell cycle progression and apoptosis in cancer cells. However, CCNB has limited water solubility, which can limit its use in certain experimental conditions.

Future Directions

CCNB has the potential to be developed into a therapeutic agent for various diseases such as cancer and inflammatory diseases. Further research is needed to optimize its pharmacokinetic and pharmacodynamic properties and to evaluate its safety and efficacy in clinical trials. CCNB can also be used as a tool compound for studying the role of CDK2 in various biological processes, including cell cycle progression, apoptosis, and inflammation. Additionally, the development of novel CDK2 inhibitors based on the structure of CCNB is an area of active research.

Synthesis Methods

The synthesis of CCNB is a multistep process that involves the reaction of 4-chlorobenzoyl chloride with 4-cyanophenylamine in the presence of a suitable base such as triethylamine. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The purity and yield of the final product depend on the reaction conditions and the purification techniques used.

Scientific Research Applications

CCNB is widely used in scientific research as a tool compound for studying various biological processes. It is primarily used as a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. CCNB inhibits CDK2 by binding to its active site, thereby preventing the phosphorylation of its substrates. This inhibition leads to cell cycle arrest at the G1 phase and induces apoptosis in cancer cells.

properties

Product Name

4-chloro-N-(4-cyanophenyl)benzamide

Molecular Formula

C14H9ClN2O

Molecular Weight

256.68 g/mol

IUPAC Name

4-chloro-N-(4-cyanophenyl)benzamide

InChI

InChI=1S/C14H9ClN2O/c15-12-5-3-11(4-6-12)14(18)17-13-7-1-10(9-16)2-8-13/h1-8H,(H,17,18)

InChI Key

PXTYNMCRDQULNT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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